N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide
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Overview
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide: is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a formamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves heating 3,5-dimethyl-1H-pyrazole with formamide at elevated temperatures, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit various biological activities, including antimicrobial and anti-inflammatory properties .
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- N-(3,5-dinitro-1H-pyrazol-4-yl)formamide
- N-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
- 3,5-dimethyl-1H-pyrazol-4-amine
Uniqueness: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide |
InChI |
InChI=1S/C6H9N3O/c1-4-6(7-3-10)5(2)9-8-4/h3H,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
KOIZPEFGTQJIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)NC=O |
Origin of Product |
United States |
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